molecular formula C8H4BrClS B13988430 6-Bromo-4-chlorobenzo[b]thiophene

6-Bromo-4-chlorobenzo[b]thiophene

Cat. No.: B13988430
M. Wt: 247.54 g/mol
InChI Key: MACCBQRXZUKMQO-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorobenzo[b]thiophene is a high-purity halogenated heterocyclic compound offered as a key synthetic intermediate for advanced chemical research and development. Its structure incorporates both bromo and chloro substituents on the benzo[b]thiophene scaffold, making it a versatile and valuable building block in medicinal chemistry and materials science. Benzo[b]thiophene derivatives are recognized for their significant role in pharmaceutical development, exhibiting a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties . The presence of halogen atoms at the 4 and 6 positions allows for further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug discovery programs. This compound is particularly useful for constructing novel molecules targeting therapeutic areas of high need, including the development of new anti-infective agents against resistant bacterial strains like Staphylococcus aureus . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a well-ventilated laboratory, wearing suitable protective equipment. Refer to the safety data sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

6-bromo-4-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H

InChI Key

MACCBQRXZUKMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=C2)Br)Cl

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 6 Bromo 4 Chlorobenzo B Thiophene

Halogen-Directed Organic Transformations

The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 4-position, provides opportunities for selective functionalization through various substitution and coupling reactions.

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally challenging, the electron-withdrawing nature of the benzothiophene (B83047) ring system can facilitate such reactions under specific conditions. Research on analogous compounds, such as 3-bromo-2-nitrobenzo[b]thiophene, has shown that reactions with amines can lead to the substitution of the bromine atom. In the case of 6-Bromo-4-chlorobenzo[b]thiophene, the relative reactivity of the C-Br and C-Cl bonds towards nucleophiles would be a key determinant of the reaction outcome. Generally, the C-Br bond is more labile than the C-Cl bond in nucleophilic aromatic substitution, suggesting that selective substitution at the 6-position could be achievable.

Detailed studies on this compound with various nucleophiles, such as amines and alkoxides, would be necessary to establish the precise conditions and regioselectivity of these transformations.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. For benzothiophenes, electrophilic attack typically occurs preferentially on the electron-rich thiophene (B33073) ring, primarily at the 3-position. The presence of halogen substituents on the benzene (B151609) ring, which are deactivating but ortho-, para-directing, further influences the regioselectivity.

In the case of this compound, the directing effects of the 4-chloro and 6-bromo substituents would compete. Studies on the nitration of 2- and 3-bromobenzo[b]thiophene have shown that nitration can occur on the benzene ring, yielding various isomers. For instance, the nitration of 2-bromobenzo[b]thiophene (B1329661) has been reported to yield 4-nitro, 6-nitro, and 5- or 7-nitro derivatives. google.com This suggests that electrophilic substitution on this compound could potentially lead to substitution on either the thiophene or the benzene ring, depending on the specific electrophile and reaction conditions.

Electrophilic ReagentExpected Major Product(s)Reference
Nitrating Mixture (HNO₃/H₂SO₄)3-Nitro-6-bromo-4-chlorobenzo[b]thiophene and/or isomers with nitro group on the benzene ring google.com
Fuming Sulfuric Acid (H₂SO₄/SO₃)This compound-3-sulfonic acidGeneral principle

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an interesting substrate for selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.

This selectivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki-Miyaura coupling could be performed selectively at the 6-position, leaving the 4-chloro substituent intact for subsequent transformations. A variety of boronic acids can be used as coupling partners, leading to the synthesis of a wide range of 6-aryl or 6-vinyl-4-chlorobenzo[b]thiophenes. rsc.org

Coupling PartnerCatalyst SystemProductReference
Arylboronic acidPd(PPh₃)₄ / Base6-Aryl-4-chlorobenzo[b]thiophene rsc.org
Vinylboronic acidPd(dppf)Cl₂ / Base6-Vinyl-4-chlorobenzo[b]thiopheneGeneral principle

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Functional Group Interconversions on the Benzothiophene Core

Beyond transformations involving the halogen substituents, the benzothiophene core itself can undergo various functional group interconversions.

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule. A common reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA). The oxidation typically proceeds first to the sulfoxide and then, with an excess of the oxidizing agent, to the sulfone.

For electron-poor benzothiophenes, a mixture of hydrogen peroxide and phosphorus pentoxide has been reported as an effective oxidizing agent for the clean conversion to sulfones. organic-chemistry.org Given the electron-withdrawing nature of the halogen substituents, this method could be applicable to this compound.

Oxidizing AgentProductReference
m-CPBA (1 equiv.)This compound-1-oxideGeneral principle
m-CPBA (excess) or H₂O₂/P₂O₅This compound-1,1-dioxide organic-chemistry.org

Table 3: Oxidation of the Thiophene Sulfur Atom

The aromatic system of this compound can undergo reduction under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the thiophene ring, though this often requires harsh conditions. A more common reductive transformation is the selective removal of the halogen substituents (reductive dehalogenation).

The C-Br bond is generally more susceptible to reduction than the C-Cl bond. Therefore, selective debromination at the 6-position could potentially be achieved using specific reducing agents, such as catalytic hydrogenation with a palladium catalyst under controlled conditions or using certain metal/acid systems. Complete reduction of both halogen atoms would likely require more forcing conditions.

Reducing Agent/ConditionsExpected Major ProductReference
H₂ / Pd/C (mild conditions)4-Chlorobenzo[b]thiophene (B105630)General principle
H₂ / Raney Nickel (forcing conditions)Dihydro or Tetrahydro-4-chlorobenzo[b]thiopheneGeneral principle
Zn / Acetic Acid4-Chlorobenzo[b]thiopheneGeneral principle

Table 4: Potential Reductive Transformations

Regioselective Derivatization and Functionalization Strategies

The presence of two distinct halogen substituents on the benzene ring, along with the reactive C2 and C3 positions of the thiophene moiety, allows for a range of regioselective chemical transformations of this compound. The inherent reactivity of the benzo[b]thiophene system, coupled with modern catalytic methods, enables the precise introduction of various functional groups.

Selective Functionalization at C2 and C3 Positions

The C2 and C3 positions of the benzo[b]thiophene nucleus exhibit different electronic properties and steric environments, which can be exploited to achieve selective functionalization. The C2 position is generally more susceptible to deprotonation and subsequent reaction with electrophiles, while the C3 position can be targeted through various strategies, including electrophilic substitution on an activated ring system or through rearrangement and cyclization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at specific positions. For instance, the coupling of terminal acetylenes with o-iodothioanisole derivatives, followed by electrophilic cyclization, is a well-established method for synthesizing 2,3-disubstituted benzo[b]thiophenes. nih.gov This strategy allows for the introduction of a substituent at the C2 position via the acetylene (B1199291) component and a different group at the C3 position through the choice of electrophile (e.g., I₂, Br₂, NBS). nih.gov

Furthermore, direct C-H activation and functionalization represent an increasingly important strategy for the derivatization of heterocyclic compounds. While challenging, the development of specific catalyst systems can allow for the direct arylation of C-H bonds on the thiophene ring. mdpi.com

A key intermediate for accessing C2 and C3 functionalized derivatives is 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid. The presence of the carboxylic acid group at the C2 position provides a handle for a variety of chemical transformations, including amide bond formation and other derivatizations, while the chloro and bromo groups at the C3 and C6 positions, respectively, can be targeted for subsequent cross-coupling reactions.

Table 1: Key Intermediates and Reagents

Compound Name CAS Number Use
This compound 1427326-20-2 Starting material for derivatization. sigmaaldrich.com
6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid 438613-29-7 Intermediate for C2 and C3 functionalization.
o-Iodothioanisole Starting material for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov

Introduction of Diverse Chemical Moieties

The strategic functionalization of the C2 and C3 positions of this compound allows for the introduction of a wide array of chemical moieties, leading to novel derivatives with potentially interesting biological or material properties.

Common strategies for introducing this diversity include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. On the this compound scaffold, either the bromo or a newly introduced halo group at C2 or C3 can serve as the coupling partner for various aryl- or heteroarylboronic acids. The regioselectivity of such couplings can often be controlled by the choice of palladium catalyst and ligands. nih.govresearchgate.netunimib.itresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is particularly useful for introducing alkynyl moieties at the C2 or C3 positions, which can then be further elaborated. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the halogenated positions of the benzo[b]thiophene core.

Electrophilic Cyclization: As mentioned earlier, the cyclization of appropriately substituted o-(1-alkynyl)thioanisoles in the presence of an electrophile is a powerful method for constructing the benzo[b]thiophene core with simultaneous introduction of substituents at both the C2 and C3 positions. nih.govnih.gov

The following table summarizes some of the key palladium-catalyzed coupling reactions that are instrumental in the derivatization of halogenated benzo[b]thiophenes.

Table 2: Common Palladium-Catalyzed Coupling Reactions for Derivatization

Reaction Name Reactants Bond Formed Typical Catalyst System
Suzuki-Miyaura Coupling Organoboron compound + Aryl/Vinyl Halide C-C Pd(PPh₃)₄, Pd(OAc)₂ with various phosphine (B1218219) ligands
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide C(sp)-C(sp²) PdCl₂(PPh₃)₂, CuI

The strategic application of these and other synthetic methodologies allows for the systematic exploration of the chemical space around the this compound core, paving the way for the discovery of new compounds with tailored properties.

Mechanistic Investigations in 6 Bromo 4 Chlorobenzo B Thiophene Chemistry

Elucidation of Plausible Reaction Pathways and Intermediates

The functionalization of 6-bromo-4-chlorobenzo[b]thiophene often proceeds through pathways common to other halogenated aromatic compounds, with the specific substitution pattern influencing reactivity.

One key reaction pathway for the synthesis of benzo[b]thiophene derivatives involves electrophilic cyclization of 2-alkynyl thioanisoles. dntb.gov.ua This method can be adapted to produce a variety of substituted benzo[b]thiophenes. For instance, halocyclization using a halogen source allows for the introduction of a halogen at the 3-position. dntb.gov.ua The reaction proceeds through the activation of the alkyne by an electrophile, followed by an intramolecular attack of the sulfur atom, leading to the formation of the benzo[b]thiophene ring.

Another plausible pathway, particularly for C-H functionalization, involves a dearomatization-rearomatization sequence . In some palladium-catalyzed reactions, the benzo[b]thiophene ring can undergo a dearomatization step to form a discrete, non-aromatic intermediate. nih.gov This intermediate can then be functionalized, for example, through cycloaddition or halogenation reactions at an exocyclic alkene, before rearomatizing to yield the final product. nih.gov The isolation and characterization of such dearomatized intermediates provide strong evidence for this pathway. nih.gov

In the context of cross-coupling reactions, the initial step is the oxidative addition of the carbon-halogen bond to a low-valent metal catalyst, typically palladium(0). fiveable.melibretexts.orgyoutube.com Due to the differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive towards oxidative addition), selective functionalization at the 6-position (bromo) over the 4-position (chloro) can often be achieved. The reaction would proceed through an arylpalladium(II) intermediate, which is a key species in the subsequent steps of the catalytic cycle.

Reaction Pathway Key Intermediates Description
Electrophilic CyclizationHalonium-alkyne complex, vinyl cationFormation of the benzo[b]thiophene ring from a 2-alkynyl thioanisole (B89551) precursor.
Dearomatization-RearomatizationDearomatized benzo[b]thiophene with exocyclic alkeneA sequence involving loss and subsequent regain of aromaticity, allowing for functionalization of the core structure. nih.gov
Oxidative AdditionArylpalladium(II) halide complexThe initial step in many cross-coupling reactions where the metal catalyst inserts into the carbon-halogen bond. fiveable.melibretexts.orgyoutube.com

Studies of Catalytic Cycles and Metal-Mediated Processes

Metal-mediated cross-coupling reactions are paramount in the functionalization of this compound. The Suzuki-Miyaura and Stille couplings are particularly prevalent, and their catalytic cycles have been extensively studied, providing a framework for understanding the reactions of this specific substrate.

The generally accepted catalytic cycle for these palladium-catalyzed reactions involves three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. libretexts.orgyoutube.com This step forms a square planar arylpalladium(II) complex. The reactivity order of halogens (I > Br > Cl) generally allows for selective reaction at the C-Br bond. fiveable.me

Transmetalation: The arylpalladium(II) complex then undergoes transmetalation with an organoboron (Suzuki) or organotin (Stille) reagent. libretexts.orgyoutube.com This step involves the transfer of the organic group from the boron or tin atom to the palladium center, displacing the halide. For the Suzuki coupling, this step is often facilitated by a base. youtube.com

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium center, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com This step typically requires the two organic groups on the palladium to be in a cis orientation. libretexts.org

The nature of the ligands on the palladium catalyst can significantly influence the efficiency of these steps. For instance, bulky electron-rich phosphine (B1218219) ligands can promote both oxidative addition and reductive elimination.

Catalytic Cycle Step Description Key Species
Oxidative AdditionInsertion of Pd(0) into the C-X bond.Pd(0) complex, Aryl-Pd(II)-X complex
TransmetalationTransfer of an organic group from an organometallic reagent to the Pd(II) center.Aryl-Pd(II)-X complex, Organoboron/Organotin reagent, Aryl-Pd(II)-R' complex
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.Diaryl-Pd(II) complex, Biaryl product, Pd(0) complex

Deuterium (B1214612) Labeling Experiments and Kinetic Isotope Effects

Deuterium labeling experiments and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the nature of transition states. While specific studies on this compound are not widely reported, the principles can be applied from studies on analogous systems.

In the context of C-H activation reactions, a significant primary KIE (kH/kD > 1) upon replacing a C-H bond with a C-D bond would indicate that the C-H bond cleavage is involved in the rate-determining step. acs.org Conversely, the absence of a KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs after the rate-determining step or is not involved in the reaction pathway. youtube.com

For Suzuki-Miyaura reactions, carbon-13 KIEs have been used to probe the mechanism. For example, in the reaction of aryl bromides, a KIE at the carbon attached to the bromine (¹³C-KIE C-Br) of approximately 1.020 has been observed. nih.govacs.org This value is consistent with oxidative addition to a monoligated palladium complex being the rate-determining step. nih.govacs.org A different KIE value would suggest a different rate-determining step or a different active catalyst.

A hypothetical deuterium labeling experiment for a C-H functionalization reaction on this compound could involve the synthesis of a deuterated analogue and comparing its reaction rate to the non-deuterated compound.

Isotopic Labeling Study Typical Observation Mechanistic Implication
C-H vs C-D Kinetic Isotope EffectkH/kD > 1C-H bond cleavage is part of the rate-determining step. acs.org
C-H vs C-D Kinetic Isotope EffectkH/kD ≈ 1C-H bond cleavage is not part of the rate-determining step. youtube.com
¹³C Kinetic Isotope Effect at C-Br in Suzuki CouplingKIE C-Br ≈ 1.020Oxidative addition to a monoligated Pd complex is the first irreversible step. nih.govacs.org

Role of Radical Species and Radical Scavenging Studies

While many cross-coupling reactions are thought to proceed through purely organometallic intermediates (Pd(0)/Pd(II) cycles), the involvement of radical species, potentially through Pd(I) or Pd(III) intermediates, has been increasingly recognized. acs.orgresearchgate.net These radical pathways can sometimes compete with or be an integral part of the catalytic cycle.

The formation of radical intermediates can be initiated by single-electron transfer (SET) processes. For instance, an organopalladium(II) intermediate could undergo a SET event to generate a Pd(I) species and an organic radical. The potential for such pathways can be investigated using radical scavenging experiments.

In these experiments, a known radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,1-diphenylethylene (B42955), is added to the reaction mixture. researchgate.net If the reaction is inhibited or if trapped radical adducts are observed, it provides strong evidence for the involvement of radical intermediates. For example, the trapping of a sulfonyl radical intermediate with 1,1-diphenylethylene has been used to support a radical mechanism. researchgate.net

While the antioxidant and radical scavenging properties of some benzo[b]thiophene derivatives have been studied, the investigation of radical species within the reaction mechanisms for the functionalization of this compound is a more nuanced area of research. The presence of two different halogen atoms could also influence the propensity for radical formation under certain reaction conditions.

Experimental Technique Observation Interpretation
Addition of Radical Scavenger (e.g., TEMPO)Reaction inhibition or significant decrease in yield.Suggests a radical pathway is operative.
Radical Trapping ExperimentDetection of an adduct between the radical trap and a proposed radical intermediate.Provides evidence for the specific radical species involved in the reaction. researchgate.net

Advanced Characterization Techniques for 6 Bromo 4 Chlorobenzo B Thiophene and Its Synthetic Intermediates

Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of "6-Bromo-4-chlorobenzo[b]thiophene" can be obtained, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. This technique would confirm the substitution pattern of the bromine and chlorine atoms on the benzo[b]thiophene core and provide precise bond lengths and angles. While the crystal structure of the specific target molecule has not been reported in the reviewed literature, X-ray crystallography has been successfully used to determine the structures of other halogenated organic compounds. researchgate.netrsc.org

Chromatographic Purity and Composition Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. For "this compound," a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for purity assessment. The retention time of the compound would be characteristic under specific chromatographic conditions. The use of a UV detector would be appropriate as the benzo[b]thiophene core is UV-active. This technique is commonly employed in the analysis of drug molecules and related heterocyclic compounds. nih.gov

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. Given the likely volatility of "this compound," GC could be used for its purity analysis. The compound would be vaporized and passed through a capillary column, and its retention time would be measured. A mass spectrometer is often coupled with a GC (GC-MS) to provide both separation and structural information of the eluted components.

Theoretical and Computational Studies of 6 Bromo 4 Chlorobenzo B Thiophene

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. Such an analysis for 6-Bromo-4-chlorobenzo[b]thiophene would provide fundamental insights into its reactivity, stability, and electronic behavior.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies higher reactivity and a greater propensity for electronic transitions. researchgate.net For this compound, a DFT calculation would determine the precise energies of these orbitals and the resulting energy gap, which would be essential for understanding its electronic properties and predicting its behavior in chemical reactions.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.

This table represents the type of data that would be generated from a DFT analysis. Specific values for this compound are not available in the surveyed literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas typically denote negative electrostatic potential (sites for electrophilic attack), while blue areas indicate positive potential (sites for nucleophilic attack).

For this compound, an MEP map would reveal how the electronegative bromine and chlorine atoms, along with the sulfur atom in the thiophene (B33073) ring, influence the charge distribution across the aromatic system. This would highlight the most likely sites for intermolecular interactions and chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful way to confirm the molecule's structure. stackexchange.com For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its unambiguous identification and structural verification. oc-praktikum.de

NucleusPredicted Chemical Shift (ppm)
¹HData not available
¹³CData not available

This table illustrates the format for predicted NMR data. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.orgnih.gov For a relatively rigid molecule like this compound, MD simulations would be useful for studying its interactions with other molecules, such as solvents or biological targets. These simulations can also provide insights into the molecule's behavior in different environments and help predict reaction dynamics by modeling the approach of reactants and the formation of transition states.

Computational Prediction of Molecular Properties for Material Design

By leveraging the computational analyses described above, it is possible to predict properties relevant to material science. For instance, the HOMO-LUMO gap is directly related to a material's electronic and optical properties. Molecules with specific energy gaps are often targeted for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational screening can predict whether this compound has suitable electronic characteristics for such applications, guiding future experimental work in material design.

Assessment of Linear and Nonlinear Optical (NLO) Properties

The linear and nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including data storage and telecommunications. These properties are intrinsically linked to the molecular structure, particularly the presence of π-conjugated systems and electron-donating or-withdrawing groups. For this compound, the benzo[b]thiophene core provides a π-conjugated backbone. The bromo and chloro substituents, both being halogens, can influence the NLO properties through their electronic effects.

In a study on chromophores, it was found that the substitution of a chloro group with a bromo group can significantly enhance the first molecular hyperpolarizability (β₀), a key parameter for second-order NLO activity. nih.gov Specifically, the β₀ values of bromo-containing chromophores were observed to be 1.24 to 5.75 times greater than their chloro-containing counterparts. nih.gov This enhancement was achieved without a significant shift in the absorption wavelength, which is a desirable feature for maintaining optical transparency. nih.gov

Based on these findings, it can be postulated that this compound would exhibit notable NLO properties. The presence of both a bromo and a chloro substituent on the benzothiophene (B83047) scaffold could lead to a significant molecular polarization and, consequently, a substantial NLO response. Quantum chemistry calculations on related systems have been employed to understand the origins of these enhanced NLO properties. nih.gov Similar computational approaches, such as Density Functional Theory (DFT), could be used to calculate the polarizability (α) and hyperpolarizability (β) of this compound to quantify its NLO response.

Property Observation in Related Systems Anticipated for this compound
First Molecular Hyperpolarizability (β₀)Bromo-substituted chromophores show 1.24-5.75 times higher β₀ than chloro-substituted ones. nih.govPotentially significant enhancement of NLO properties due to the presence of both bromo and chloro groups.
Optical TransparencyBromo substitution did not cause a visible shift of the absorption band to a longer wavelength. nih.govLikely to maintain good optical transparency.

Analysis of Charge Transfer Characteristics and Electronic Interactions

Intramolecular charge transfer (ICT) is a fundamental process that governs many of the photophysical properties of molecules, including their fluorescence and NLO activity. In molecules like this compound, the benzo[b]thiophene core acts as a π-system, and the halogen substituents can modulate the electron distribution.

Computational studies on related heterocyclic systems often employ methods like DFT to analyze the electronic interactions and charge transfer characteristics. For instance, in the design of organic dyes with a D-π-A (donor-π-acceptor) structure, the analysis of charge transfer polarity and the nature of the substituent groups is crucial. kfupm.edu.sa While the bromo and chloro groups in this compound are not strong donors or acceptors in the classical sense, their inductive and resonance effects can create a dipole moment and influence the charge distribution within the molecule.

The interaction of halogenated ubiquinone derivatives with the mitochondrial electron transfer system highlights how halogen substitution can affect electron transfer processes. nih.gov Specifically, 6-bromo- and 6-chloro-ubiquinone derivatives were shown to be reducible and capable of mediating electron transfer. nih.gov This suggests that the halogen atoms in this compound could play a role in mediating electronic interactions, which is a key aspect of its charge transfer characteristics.

To provide a more detailed analysis for this compound, one would typically perform calculations to determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these frontier orbitals would reveal the regions of electron density donation and acceptance, providing a clear picture of the intramolecular charge transfer upon photoexcitation.

Interaction/Characteristic Relevance from Analogous Systems Predicted for this compound
Intramolecular Charge Transfer (ICT)Crucial for photophysical and NLO properties in D-π-A systems. kfupm.edu.saThe halogen substituents will modulate the electron distribution across the benzothiophene core, influencing ICT.
Electron Transfer MediationHalogenated quinones participate in biological electron transfer chains. nih.govThe bromo and chloro atoms could facilitate electronic interactions with other molecules or surfaces.
Frontier Molecular Orbitals (HOMO/LUMO)Analysis of HOMO/LUMO distribution reveals charge transfer pathways.A computational analysis would likely show the HOMO and LUMO distributed across the benzothiophene ring, with some influence from the halogen substituents.

Density-of-States (DOS) Investigations

Density-of-States (DOS) analysis is a computational tool that provides information about the distribution of energy levels in a molecule or material. It is particularly useful in understanding the electronic structure and conductivity. A DOS plot shows the number of available electronic states at each energy level.

For organic semiconductors, which often feature thiophene-based structures, DOS analysis is a standard method to characterize their electronic properties. researchgate.net The shape of the DOS curve, particularly around the HOMO-LUMO gap, can provide insights into the charge transport characteristics of the material. A higher density of states near the Fermi level can be indicative of better conductivity.

DOS Feature Significance in Related Materials Expected Insights for this compound
HOMO-LUMO GapA key parameter determining the electronic and optical properties.Can be calculated to predict the energy required for electronic excitation.
Partial DOS (PDOS)Shows the contribution of individual atoms or fragments to the total DOS.Would reveal the influence of the bromine and chlorine atoms on the electronic states near the frontier orbitals.
Shape of DOS CurveProvides information on charge transport characteristics.Can be used to infer the potential of the molecule for use in organic electronics.

In Silico Modeling of General Molecular Attributes Relevant to Chemical Design

In silico modeling encompasses a wide range of computational techniques used to predict the properties of molecules, aiding in the rational design of new chemical entities with desired functionalities. For a molecule like this compound, these methods can be used to predict various molecular attributes relevant to its potential applications.

Molecular docking studies, a form of in silico modeling, are frequently used to predict the binding affinity and mode of interaction of a ligand with a biological target. For instance, in silico modeling has been used to investigate the inhibitory potential of thiophene-containing compounds against enzymes implicated in Alzheimer's disease. nih.gov Such studies often involve calculating interaction energies and identifying key interactions like hydrogen bonds and π-π stacking. nih.gov Although this compound is not presented here in a biological context, similar in silico methods could be applied to explore its interactions in materials science applications, such as its binding to a surface or its self-assembly properties.

Furthermore, in silico methods are crucial for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug discovery. nih.gov For other halogenated benzo[b]thiophenes, in silico ADME predictions have shown excellent drug-like properties with no violations of established filters like Lipinski's rule of five. nih.gov This suggests that this compound would also likely possess favorable physicochemical properties for various applications.

Finally, in silico modeling can be used to study the structure and dynamics of molecules. For example, dispersion-corrected density functional theory has been used to investigate the noncovalent binding in thiophene and benzothiophene dimers, which is crucial for understanding their behavior in the solid state and in molecular electronics. nih.gov These calculations revealed that dispersion forces play a significant role in the binding of these dimers. nih.gov

Modeling Technique Application in Related Systems Potential Insights for this compound
Molecular DockingPredicting binding modes of thiophene derivatives to biological targets. nih.govCould be used to model interactions with surfaces or other molecules in materials science.
ADME PredictionsAssessing drug-likeness of halogenated benzo[b]thiophenes. nih.govPrediction of physicochemical properties like solubility, and membrane permeability.
Dispersion-Corrected DFTStudying noncovalent interactions in benzothiophene dimers. nih.govUnderstanding intermolecular forces, which are important for crystal packing and material properties.

Role of 6 Bromo 4 Chlorobenzo B Thiophene As a Molecular Scaffold and Synthetic Intermediate in Advanced Materials Research

Building Block for the Synthesis of Complex Organic Molecules

The primary role of 6-Bromo-4-chlorobenzo[b]thiophene in chemical synthesis is that of a foundational building block. The presence of two different halogen atoms on the benzothiophene (B83047) framework allows for selective chemical transformations, making it a valuable starting material for constructing elaborate organic molecules.

The differential reactivity of the C-Br and C-Cl bonds is a key feature. Generally, a carbon-bromine bond is more reactive than a carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This reactivity difference enables chemists to perform sequential, site-selective modifications. For instance, a reaction can be carried out at the more reactive 6-bromo position while leaving the 4-chloro position intact for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for the controlled synthesis of highly specific and complex target molecules.

The existence of derivatives such as this compound-2-carboxylic acid underscores its application as a synthetic intermediate. csbsju.edu In this derivative, the core scaffold has been further functionalized, demonstrating its capacity to be incorporated into larger, multifunctional molecular systems. These systems are often designed for specific applications in medicinal chemistry or materials science.

Precursor in Functional Material Development

The unique electronic and structural characteristics of the this compound scaffold make it a promising precursor for a new generation of functional materials. The benzothiophene core is known for its rigidity, planarity, and electron-rich nature, which are conducive to efficient charge transport—a critical property for many electronic applications. The halogen substituents play a crucial role in fine-tuning the electronic energy levels (such as the HOMO and LUMO) and influencing the solid-state packing of the molecules, which directly impacts the performance of the final device.

While specific studies on this compound as a standalone semiconductor are not extensively documented, its structural motif is central to high-performance organic semiconductor research. The benzothiophene scaffold is a key component of renowned materials like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), which is known for achieving high charge carrier mobilities in organic field-effect transistors (OFETs). rsc.orgnih.gov

The introduction of halogen atoms like bromine and chlorine onto the benzothiophene core is a well-established strategy for modulating material properties. These electron-withdrawing groups can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can improve air stability and facilitate charge injection from electrodes. Furthermore, halogen bonding can promote desirable intermolecular interactions, leading to ordered molecular packing in the solid state, which is essential for efficient charge transport. nih.gov Therefore, this compound serves as a valuable precursor, providing a platform for developing novel organic semiconductors whose properties are precisely tuned by its specific halogenation pattern.

In the field of optoelectronics, benzothiophene derivatives are explored for their potential use in organic light-emitting diodes (OLEDs). The rigid and planar structure of the benzothiophene core can lead to materials with high photoluminescence quantum yields, a prerequisite for efficient light emission.

The this compound scaffold can be functionalized with various chromophoric (light-emitting) groups to create novel emitters for OLEDs. The halogen atoms can influence the electronic properties and, consequently, the emission color and efficiency of the resulting material. By serving as attachment points for other aromatic or functional groups, this building block enables the synthesis of advanced materials where the emission characteristics are systematically varied. The stability imparted by the benzothiophene unit is also advantageous for the operational lifetime of OLED devices.

The development of new donor and acceptor materials is critical for advancing organic solar cell (OSC) technology. Halogenated benzothiophene derivatives are of interest in this area due to the ability to tune their electronic energy levels and optical absorption properties. For efficient energy conversion in an OSC, the energy levels of the donor and acceptor materials must be appropriately aligned.

Scaffold for Creating Structural Diversity in Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse compounds is essential for screening and identifying lead candidates. This compound is an ideal scaffold for this purpose due to its defined and differentially reactive substitution sites.

The presence of two distinct halogen handles (4-Cl and 6-Br) allows for the creation of a matrix of compounds from a single starting scaffold. A library can be generated by reacting a set of building blocks at the 6-bromo position, followed by reacting a second, different set of building blocks at the 4-chloro position. This combinatorial approach can rapidly produce a large number of unique molecules with a common core but varied peripheral functionality. This structural diversity is invaluable for systematically exploring structure-activity or structure-property relationships, accelerating the discovery of new functional materials or bioactive agents.

Future Research Directions and Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient methods for the synthesis of 6-Bromo-4-chlorobenzo[b]thiophene and its derivatives is a paramount goal for future research. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches are shifting towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

Future synthetic strategies will likely focus on:

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to building molecular complexity. Research into palladium-catalyzed intramolecular oxidative C-H functionalization is a promising avenue for creating multisubstituted benzo[b]thiophenes. nih.gov This avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Electrochemical Synthesis: Electrosynthesis offers a green and practical alternative to conventional methods that use chemical oxidants or reductants. acs.org The use of flow electrochemistry, for instance, has been shown to be effective for the synthesis of C-3 halogenated benzothiophenes under transition-metal- and oxidant-free conditions. acs.org This technique can improve selectivity and efficiency compared to batch reactions. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. The use of green light irradiation with a photosensitizer like eosin (B541160) Y can initiate radical annulation processes to yield substituted benzothiophenes regioselectively. This method offers an environmentally friendly approach to forming the benzothiophene (B83047) core.

One-Pot Reactions: Designing multi-step reactions that occur in a single reaction vessel, known as one-pot or tandem reactions, significantly improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent use. Strategies involving in-situ generation of reactive intermediates followed by intramolecular cyclization are particularly attractive. nih.gov

Discovery of Novel Reactivity and Unexplored Chemical Transformations

The distinct electronic properties conferred by the bromo and chloro substituents on the this compound scaffold open the door to a wide range of chemical transformations. Future research will aim to exploit this differential reactivity to synthesize novel derivatives with tailored properties.

Key areas for exploration include:

Selective Cross-Coupling Reactions: The different reactivities of the C-Br and C-Cl bonds can be harnessed to achieve selective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be optimized to react preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization allows for the precise installation of different groups at specific positions.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules containing the this compound core is crucial for drug discovery and material science. This involves introducing new functional groups into an already assembled molecular framework, enabling the rapid generation of analogues for structure-activity relationship studies.

Novel Cyclization Strategies: The benzothiophene core itself can participate in further cyclization reactions to create more complex, fused heterocyclic systems. Research into new catalytic systems or reaction conditions that promote these transformations could lead to the discovery of entirely new classes of compounds with unique three-dimensional structures.

Enhanced Predictive Capabilities through Advanced Theoretical Modeling

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. By simulating molecular structures and predicting their properties, these methods can guide experimental work, save resources, and accelerate the discovery process.

Future applications of theoretical modeling for this compound will likely involve:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and transition states. This allows for the prediction of reaction feasibility, regioselectivity, and stereoselectivity, aiding in the rational design of synthetic routes and the optimization of reaction conditions.

In Silico Design of Functional Molecules: Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets, such as enzymes or receptors. nih.gov This is particularly valuable in drug discovery for identifying promising lead compounds for a variety of diseases, including cancer. nih.govnih.gov

Understanding Electronic Properties: Theoretical calculations can provide deep insights into the electronic structure of this compound derivatives, including their frontier molecular orbital energies (HOMO and LUMO), which are crucial for determining their potential use in organic electronic devices. This predictive capability can guide the synthesis of new materials with tailored optoelectronic properties.

Integration of this compound Derivatives into Next-Generation Material Science Technologies

The rigid, planar structure and tunable electronic properties of the benzothiophene core make it an attractive building block for advanced materials. The introduction of bromo and chloro substituents provides handles for further functionalization, allowing for the fine-tuning of material properties.

Future research in this area will focus on:

Organic Electronics: Benzothiophene derivatives are promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the electronic properties of this compound through chemical synthesis makes it possible to design materials with specific charge-transport characteristics and light-emitting properties.

Smart Materials: The incorporation of the this compound unit into polymers or other macromolecular structures could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. These materials could find applications in sensors, actuators, and responsive coatings.

Bioactive Materials: The known biological activities of benzothiophene derivatives suggest their potential use in the development of bioactive materials. nih.gov For example, surfaces coated with these compounds could exhibit antimicrobial properties, or they could be incorporated into drug delivery systems for targeted therapies.

Q & A

Basic: What are the recommended synthetic routes for preparing 6-Bromo-4-chlorobenzo[b]thiophene, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves halogenation of benzo[b]thiophene derivatives. For bromination, electrophilic substitution using brominating agents (e.g., Br₂ in presence of FeBr₃) at controlled temperatures (e.g., 0–5°C) is common. Chlorination may follow via Friedel-Crafts alkylation or direct substitution using Cl₂ or SOCl₂ . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize polyhalogenation. For regioselective bromination, steric and electronic directing groups on the thiophene ring must be considered. Electrochemical reduction methods (e.g., using dimethylformamide and tetramethylammonium perchlorate) can also modulate halogenation efficiency .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID), ensuring >95% purity thresholds . Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., deshielded protons near bromine/chlorine).
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 261.56 (C₉H₆BrClS) validate molecular weight .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles, critical for confirming regiochemistry .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts or IR stretching frequencies) be resolved during characterization?

Methodological Answer:
Discrepancies between experimental and computational data (e.g., C–S bond lengths in X-ray vs. DFT calculations) arise from environmental effects (solvent, crystal packing). To resolve these:

  • Compare experimental results (e.g., microwave or X-ray data) with ab initio calculations (MP2/6-311G** level) for bond distances and vibrational modes .
  • Use temperature-dependent NMR to probe dynamic effects like ring puckering in thiophene derivatives .
  • Cross-validate with solid-state IR spectroscopy to distinguish intermolecular interactions (e.g., hydrogen bonding) that alter spectral features .

Advanced: What computational approaches are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like GABAₐ receptors (PDB: 4COF) or PLK1 kinase (PDB: 2OWB). Docking scores (<-6 kcal/mol suggest strong binding) guide prioritization of analogs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability and solvation effects.
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to predict antiepileptic or anticancer activity .

Advanced: How does this compound interact with mineral surfaces, and what implications does this have for environmental fate studies?

Methodological Answer:
Adsorption on phyllosilicates (e.g., pyrophyllite) is studied via:

  • Periodic DFT calculations : Optimize slab models (SIESTA code) to determine binding energies and orientation (e.g., π-stacking vs. halogen bonding) .
  • In-situ spectroscopy : Attenuated total reflectance (ATR)-FTIR monitors thiophene adsorption kinetics on clay surfaces.
  • Thermodynamic profiling : Calculate entropy (S°) and heat capacity (Cₚ°) at 298 K to predict environmental mobility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep at <4°C in airtight, light-resistant containers to prevent degradation .
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration to avoid releasing toxic byproducts (e.g., dioxins) .
  • PPE : Use nitrile gloves, fume hoods, and gas-tight goggles to mitigate inhalation and dermal exposure risks .

Advanced: What strategies improve the optoelectronic performance of this compound in organic semiconductors?

Methodological Answer:

  • Co-polymerization : Incorporate electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge mobility in field-effect transistors .
  • Dye-sensitized solar cells (DSSCs) : Functionalize with coumarin dyes and co-adsorbents (e.g., deoxycholic acid) to reduce recombination and boost photocurrent .
  • Crystallography : Optimize π-π stacking via solvent annealing to improve thin-film conductivity .

Advanced: How can researchers validate the environmental toxicity of this compound derivatives?

Methodological Answer:

  • Aquatic toxicity assays : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values .
  • QSAR-ECOSAR : Predict acute/chronic toxicity endpoints (e.g., algal growth inhibition) based on logP and polar surface area .
  • Metabolite profiling : Identify hydroxylated or sulfoxide metabolites via LC-MS/MS to assess bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.